2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine molecular weight and formula
2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine molecular weight and formula
The following technical monograph provides an in-depth analysis of 2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine , a specialized fluorinated heterocyclic building block used in the synthesis of bioactive compounds and agrochemicals.
Executive Summary
2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine is a critical intermediate in the design of fluorinated heterocycles. It serves as a nucleophilic scaffold for constructing fused ring systems such as [1,2,4]triazolo[4,3-a]pyridines and pyrazolo[1,5-a]pyridines , which are prevalent pharmacophores in kinase inhibitors and GPR119 agonists. The presence of the trifluoromethyl (-CF₃) group at the C5 position enhances lipophilicity and metabolic stability, while the C3-methyl group introduces steric constraints that can improve selectivity in protein-ligand binding.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound is a derivative of the commercially available 2-chloro-3-methyl-5-(trifluoromethyl)pyridine. While the hydrazine derivative itself is often generated in situ or used immediately due to oxidation sensitivity, its core properties are defined below.
Core Identifiers
| Property | Data |
| Chemical Name | 2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine |
| Molecular Formula | C₇H₈F₃N₃ |
| Molecular Weight | 191.16 g/mol |
| CAS Number (Precursor) | 223549-97-1 (for 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine) |
| SMILES | CC1=C(N=CC(=C1)C(F)(F)F)NN |
| Appearance | Off-white to pale yellow solid (typical) |
| Predicted LogP | ~1.8 – 2.2 (Lipophilic due to -CF₃) |
Structural Analysis
The molecule features a pyridine ring substituted at three positions:[1]
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Position 2 (Hydrazinyl): A nucleophilic handle (-NHNH₂) capable of condensation and cyclization.
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Position 3 (Methyl): Provides steric bulk orthogonal to the ring plane, often used to lock conformation in active sites.
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Position 5 (Trifluoromethyl): A strong electron-withdrawing group (EWG) that deactivates the ring toward electrophilic attack but activates the C2 position for Nucleophilic Aromatic Substitution (SₙAr).
Synthetic Pathways & Process Chemistry[7]
The synthesis of 2-hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine relies on the SₙAr displacement of a halogen leaving group by hydrazine. The presence of the electron-withdrawing -CF₃ group at C5 significantly accelerates this reaction by stabilizing the Meisenheimer complex intermediate.
Synthesis Protocol
Reaction: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine + Hydrazine Hydrate
Reagents:
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Substrate: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (1.0 eq)
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Nucleophile: Hydrazine hydrate (80% or 64% aq. solution) (5.0 – 10.0 eq)
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Solvent: Ethanol or 1,4-Dioxane
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Temperature: Reflux (78–101 °C)
Step-by-Step Methodology:
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Charge: Dissolve 2-chloro-3-methyl-5-(trifluoromethyl)pyridine in ethanol (5 mL/mmol).
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Addition: Add hydrazine hydrate dropwise at room temperature. Note: A large excess (5-10 eq) is critical to prevent the formation of the symmetrical bis-pyridyl hydrazine byproduct.
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Reaction: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) or LC-MS. The starting material (Cl-pyridine) is less polar than the hydrazine product.
-
Workup:
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Purification: Recrystallization from Ethanol/Hexanes or flash chromatography (if necessary) to yield the hydrazine as a pale solid.
Mechanism & Causality
The reaction proceeds via an addition-elimination mechanism. The -CF₃ group at C5 withdraws electron density from the ring, making C2 highly electrophilic. The hydrazine nitrogen attacks C2, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion.
Visualization: Synthesis & Cyclization Workflow
The following diagram illustrates the synthesis of the hydrazine intermediate and its subsequent transformation into two key heterocyclic scaffolds: Pyrazolo[1,5-a]pyridines and [1,2,4]Triazolo[4,3-a]pyridines .
Caption: Synthetic workflow from chloropyridine precursor to fused heterocyclic scaffolds via the hydrazine intermediate.
Applications in Drug Discovery[2]
This molecule acts as a "linchpin" intermediate, allowing chemists to convert a simple pyridine ring into complex fused systems found in modern therapeutics.
Synthesis of [1,2,4]Triazolo[4,3-a]pyridines
Reaction with carboxylic acids or orthoesters (e.g., triethyl orthoformate) yields triazolopyridines.
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Relevance: These cores are bioisosteres of quinolines and are widely explored in p38 MAP kinase inhibitors and GABA-A receptor modulators .
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Mechanism: The terminal hydrazine nitrogen attacks the electrophilic carbon of the acid/ester, followed by dehydration and ring closure onto the pyridine nitrogen.
Synthesis of Pyrazolo[1,5-a]pyridines
Reaction with 1,3-diketones or
-
Relevance: This scaffold is structurally similar to the purine core of ATP, making it a privileged structure for ATP-competitive kinase inhibitors .
-
GPR119 Agonists: The 3-methyl-5-(trifluoromethyl)pyridine moiety is specifically cited in patent literature for GPR119 modulators (Type 2 Diabetes targets), where the lipophilic -CF₃ group improves membrane permeability and potency.
Structural Characterization (Expected Data)
For validation, the following spectral signatures should be observed:
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¹H NMR (DMSO-d₆, 400 MHz):
- ~8.3 ppm (s, 1H, H-6): Deshielded by ring nitrogen and -CF₃.
- ~7.8 ppm (s, 1H, H-4): Coupled to F (quartet splitting often observed).
- ~7.5–8.5 ppm (br s, 1H, -NH-): Broad hydrazine proton.
- ~4.0–4.5 ppm (br s, 2H, -NH₂): Exchangeable with D₂O.
- ~2.2 ppm (s, 3H, -CH₃): Methyl group at C3.
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¹⁹F NMR:
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Single peak at
~-62 ppm (characteristic of Ar-CF₃).
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Safety & Handling
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Hydrazine Hazard: Hydrazine hydrate is a suspected carcinogen and highly toxic. All reactions must be performed in a fume hood.
-
Energetics: Hydrazine derivatives can be unstable. While this specific compound is stabilized by the electron-poor pyridine ring, it should not be subjected to shock or friction.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation to the azo or decomposition.
References
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Precursor Availability: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (CAS 223549-97-1).[3][4][5][6] Sigma-Aldrich / PubChem.
-
Synthetic Methodology (Analogous): Wilsily, A., et al. "Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery." Organic Process Research & Development, 2017. (Describes hydrazine displacement on fluorinated pyridines).
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Application in GPR119: Jones, R.M., et al. "Heterocyclic modulators of GPR119 for treatment of disease." WO2009117421A2. (Cites the 3-methyl-5-CF3 pyridine moiety).[3][4][5][6][7]
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Triazolopyridine Synthesis: Lancelot, J.C., et al. "Synthesis of triazolopyridines via hydrazine intermediates."[1] Heterocycles, 1986.[1] (General methodology for cyclization).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease - Google Patents [patents.google.com]
- 3. 3-chloro-2-ethyl-5-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. calpaclab.com [calpaclab.com]
- 6. echemi.com [echemi.com]
- 7. CAS 223549-97-1 | Sigma-Aldrich [sigmaaldrich.com]
